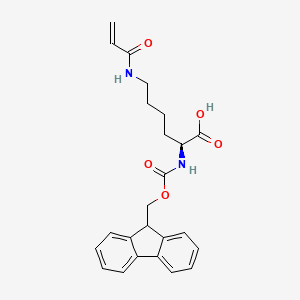

Fmoc-L-Lys(Acryloyl)-OH

説明

BenchChem offers high-quality Fmoc-L-Lys(Acryloyl)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-Lys(Acryloyl)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-2-22(27)25-14-8-7-13-21(23(28)29)26-24(30)31-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h2-6,9-12,20-21H,1,7-8,13-15H2,(H,25,27)(H,26,30)(H,28,29)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDAXYNHIPZWMC-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Modified Amino Acid Derivatives in Modern Chemical Biology and Materials Science

Modified amino acid derivatives are at the forefront of innovation in chemical biology and materials science, providing the building blocks for novel polymers and functional materials. bezwadabiomedical.comresearchgate.netresearchgate.net These synthetic absorbable polymers, derived from natural amino acids, offer excellent engineering properties and tunable hydrolysis profiles. bezwadabiomedical.com Their biocompatibility and biodegradability minimize the risk of toxic or immunogenic responses, making them suitable for sensitive biological applications. researchgate.net

The versatility of amino acids, with their diverse functional groups, allows for various polymerization methods to create well-defined, optically active polymers with controlled lengths and compositions. researchgate.net This has led to the development of several classes of polymers, including polyamides, polyesters, and poly(ester-amide)s, with tunable mechanical and thermal properties, as well as responsiveness to stimuli. researchgate.net These advanced biopolymers find applications in controlled drug delivery, regenerative medicine, wound healing, and as coatings for medical devices. bezwadabiomedical.commdpi.com

Rationale for the Strategic Acryloyl Functionalization of the Lysine Side Chain Within the Fmoc Protection Scheme

The strategic design of Fmoc-L-Lys(Acryloyl)-OH combines three key chemical features to create a highly versatile and useful molecule for chemical synthesis.

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the α-amino group of the lysine (B10760008). chemimpex.com This protection is crucial in solid-phase peptide synthesis (SPPS), as it allows for the stepwise and controlled addition of amino acids to a growing peptide chain. nih.gov The Fmoc group is stable under many reaction conditions but can be readily removed using a mild base, typically a solution of piperidine (B6355638) in an organic solvent, ensuring the integrity of other sensitive parts of the molecule.

The acryloyl group , attached to the ε-amino group of the lysine side chain, introduces a reactive α,β-unsaturated carbonyl moiety. iris-biotech.de This functional group is susceptible to a variety of chemical transformations, most notably radical polymerization and Michael addition reactions. iris-biotech.debapeks.com This reactivity allows for the crosslinking of peptides to form hydrogels, the conjugation of peptides to other biomolecules or surfaces, and the formation of complex polymer networks. chemimpex.com The acryloyl group's ability to undergo these reactions under specific conditions provides a powerful tool for creating materials with tailored properties.

Lysine as the amino acid scaffold provides a biocompatible and biodegradable backbone. researchgate.net The inherent chirality of the L-lysine is also important for creating stereochemically defined structures, which can be critical for biological recognition and self-assembly processes. researchgate.net

The combination of these three components in a single molecule provides an "orthogonal" protection and functionalization strategy. This means that the Fmoc group can be removed without affecting the acryloyl group, and the acryloyl group can be reacted without disturbing the protected α-amino group, allowing for precise and sequential chemical manipulations.

Overview of Key Research Domains and Emerging Applications of Fmoc L Lys Acryloyl Oh

Optimized Chemical Synthesis Routes for Fmoc-L-Lys(Acryloyl)-OH

The synthesis of Fmoc-L-Lys(Acryloyl)-OH requires a strategic approach to ensure the selective modification of the lysine side chain while the α-amino group remains protected. This is typically achieved through a multi-step process involving careful selection of protecting groups and optimization of reaction conditions to maximize yield and purity.

Protecting Group Strategies for Selective Acryloylation

The cornerstone of synthesizing Fmoc-L-Lys(Acryloyl)-OH lies in the orthogonal protection strategy. The α-amino group of L-lysine is first protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is a standard procedure in peptide synthesis, often carried out using Fmoc-Cl in a biphasic solvent system with a mild base like sodium bicarbonate. This initial step yields Fmoc-L-Lys-OH, leaving the ε-amino group available for subsequent modification.

With the α-amino group securely protected, the selective acryloylation of the ε-amino group can be performed. This is typically achieved using acryloyl chloride in an anhydrous organic solvent such as dichloromethane (B109758) (DCM) in the presence of a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) at a controlled temperature, often starting at 0°C and gradually warming to room temperature. This strategy ensures that the acryloyl group is introduced specifically at the desired position, preventing unwanted side reactions.

Reaction Conditions and Yield Optimization

Optimizing reaction conditions is crucial for achieving high yields and purity of the final product. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and reaction time. For the acryloylation step, anhydrous conditions are essential to prevent the hydrolysis of acryloyl chloride. The reaction is typically stirred for several hours to ensure complete conversion.

Following the reaction, a workup procedure involving an acidic wash is employed to quench the reaction and remove excess base. The product is then extracted into an organic solvent, dried, and concentrated. Purification is often achieved through techniques like column chromatography or recrystallization to obtain Fmoc-L-Lys(Acryloyl)-OH of high purity, typically exceeding 98%. iris-biotech.de While copper-mediated synthesis can achieve near-quantitative yields (91.7%) for similar compounds like Fmoc-L-Lys(Boc)-OH, the synthesis of acryloyl derivatives often results in lower yields, ranging from 60-73%, due to the higher reactivity of the acryloyl group which necessitates more stringent control over the reaction conditions.

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Fmoc-L-Lys(Acryloyl)-OH is specifically designed for seamless integration into Fmoc-based solid-phase peptide synthesis (SPPS) protocols. This allows for the precise, site-specific incorporation of the acryloyl functionality within a growing peptide chain.

Compatibility with Fmoc-Based SPPS and Orthogonal Deprotection Regimes

The Fmoc group on the α-amino position of Fmoc-L-Lys(Acryloyl)-OH is readily cleaved under standard SPPS conditions using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). chempep.comuci.edu This deprotection step exposes the α-amino group for subsequent coupling with the next amino acid in the sequence, allowing for the stepwise elongation of the peptide chain. chempep.com

The acryloyl group on the lysine side chain remains stable during these Fmoc deprotection steps. This orthogonality is a key feature, ensuring that the reactive handle is preserved throughout the peptide synthesis. The acryloyl moiety is also compatible with the trifluoroacetic acid (TFA)-based cleavage cocktail used at the end of the synthesis to release the peptide from the solid support and remove other acid-labile side-chain protecting groups. This compatibility allows for the generation of a peptide with a site-specifically incorporated acryloyl group, ready for further modification. The acryloyl group itself can be later modified through reactions like 1,3-dipolar cycloaddition, radical polymerization, or 1,4-nucleophilic addition. iris-biotech.debapeks.com

Other protecting groups that are orthogonal to the Fmoc/tBu strategy and can be used for side-chain derivatization include Alloc, Dde, ivDde, and Mmt. iris-biotech.de These allow for selective deprotection and modification of specific lysine residues within a peptide sequence. For instance, the Dde and ivDde groups are stable to piperidine and TFA but can be removed with hydrazine, enabling site-specific modifications after the main peptide chain has been assembled.

Challenges and Methodological Advancements in SPPS Incorporation

While the incorporation of Fmoc-L-Lys(Acryloyl)-OH into SPPS is generally straightforward, some challenges can arise. The acryloyl group is susceptible to nucleophilic attack, for instance by thiols. Therefore, care must be taken to avoid reagents that could lead to unintended side reactions.

Another potential issue in SPPS is the aggregation of the growing peptide chain on the resin, which can lead to "difficult couplings" and incomplete reactions. uzh.ch While not specific to Fmoc-L-Lys(Acryloyl)-OH, this is a general challenge in SPPS that can be influenced by the peptide sequence and the nature of the incorporated amino acids. nih.gov To ensure efficient incorporation of Fmoc-L-Lys(Acryloyl)-OH, coupling conditions can be optimized by using potent activation reagents like HBTU/HOBt and monitoring the reaction progress with tests such as the Kaiser or chloranil (B122849) test.

Solution-Phase Synthesis Approaches for Complex Peptide and Conjugate Formation

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis still plays a significant role, particularly in the preparation of complex peptide conjugates. In some instances, Fmoc-L-Lys(Acryloyl)-OH can be utilized in solution-phase approaches, especially when large quantities of a specific peptide fragment are required or when the desired modification is not compatible with solid-phase conditions.

Mechanism and Applications of Radical Polymerization for Fmoc-L-Lys(Acryloyl)-OHiris-biotech.deiris-biotech.debapeks.comiris-biotech.de

The electron-deficient double bond within the acryloyl group of Fmoc-L-Lys(Acryloyl)-OH readily participates in radical polymerization. This process is typically initiated using thermal or photochemical methods with initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction proceeds via a chain-growth mechanism, allowing the acryloyl-functionalized lysine residues, either as free monomers or incorporated within a peptide sequence, to form long polymer chains. This capability is fundamental to creating a diverse range of polymeric materials and bioconjugates. chemimpex.com

A primary application of the radical polymerization of acryloyl-lysine is the synthesis of peptide-polymer conjugates. chemimpex.com By incorporating Fmoc-L-Lys(Acryloyl)-OH into a peptide sequence via solid-phase peptide synthesis (SPPS), the resulting peptide can act as a macromonomer. Subsequent polymerization grafts polymer chains onto the peptide scaffold, leading to well-defined structures. This "grafting-to" approach allows for precise control over the placement of the polymer chain within the peptide sequence.

Furthermore, when peptides containing multiple acryloyl-lysine residues are subjected to polymerization conditions, they can form highly cross-linked networks. This process is the basis for creating peptide-based hydrogels. These hydrogels are three-dimensional matrices with tunable properties, making them suitable for applications in tissue engineering and as scaffolds for 3D cell culture. nih.gov

Control over the polymerization process is critical for designing advanced materials with specific properties. The kinetics of radical polymerization of the acryloyl moiety can be modulated through several strategies. Uncontrolled polymerization can be a challenge, but it can be mitigated by adding inhibitors such as hydroquinone (B1673460) or 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), or by maintaining reaction temperatures below 10°C.

Advanced techniques like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization can be employed to exert fine control over the molecular weight, polydispersity, and architecture (e.g., block copolymers, star polymers) of the resulting peptide-polymer conjugates. This level of control is essential for tailoring the material's mechanical, chemical, and biological properties for sophisticated applications in regenerative medicine and targeted therapies. chemimpex.comresearchgate.net

Table 1: Reagents for Radical Polymerization of Acryloyl Moiety

| Role | Compound Name | Abbreviation |

|---|---|---|

| Initiator | Azobisisobutyronitrile | AIBN |

| Initiator | Benzoyl Peroxide | BPO |

| Inhibitor | Hydroquinone |

Nucleophilic Addition Reactions: The Michael Addition to the Acryloyl Groupiris-biotech.deiris-biotech.de

The acryloyl group is an excellent Michael acceptor, readily undergoing 1,4-nucleophilic addition reactions (Michael addition). iris-biotech.deiris-biotech.de This reaction involves the addition of a soft nucleophile to the β-carbon of the α,β-unsaturated carbonyl system. It is a highly efficient and specific conjugation method that can be performed under mild, often physiological, conditions, making it exceptionally useful for modifying sensitive biomolecules. rsc.org

One of the most prominent applications of the Michael addition on acryloyl-modified peptides is the conjugation with thiol-containing molecules, known as the thia-Michael addition. rsc.org The thiol group of cysteine residues in proteins and peptides is a potent nucleophile that reacts selectively with the acryloyl group to form a stable thioether bond. rsc.orgmpg.de This cysteine-specific modification is a cornerstone of bioconjugation chemistry. rsc.org

The reaction is highly efficient and typically proceeds under facile conditions, with the pH often optimized between 7.0 and 8.5 to favor the more nucleophilic thiolate anion. This strategy is widely used to attach peptides to thiol-functionalized surfaces for biosensor development or to conjugate them with other biomolecules for therapeutic purposes. chemimpex.comru.nl

The Michael addition provides a straightforward route to developing complex, functionalized peptide constructs. By incorporating Fmoc-L-Lys(Acryloyl)-OH into a peptide, a unique reactive site is introduced for post-synthetic modification. This allows for the site-specific attachment of a wide array of functional moieties, including:

Fluorophores and Quenchers: For creating probes for biological imaging and fluorescence resonance energy transfer (FRET) assays.

Small Molecule Drugs: For developing targeted drug delivery systems where the peptide acts as a targeting ligand. chemimpex.com

Polyethylene (B3416737) Glycol (PEG) Chains: For improving the pharmacokinetic properties of therapeutic peptides (PEGylation). acs.org

Other Biomolecules: For creating multifunctional conjugates with combined properties. ru.nl

This modular approach, enabled by the specific reactivity of the acryloyl group, is a powerful tool in chemical biology and medicinal chemistry. chemimpex.com

Exploration of 1,3-Dipolar Cycloaddition for Acryloyl Residuesiris-biotech.deiris-biotech.de

Beyond polymerization and nucleophilic addition, the acryloyl residue can also participate in 1,3-dipolar cycloaddition reactions. iris-biotech.deiris-biotech.debapeks.comiris-biotech.de In this type of reaction, the acryloyl group acts as the dipolarophile, reacting with a 1,3-dipole (such as an azide or a nitrile oxide) to form a five-membered heterocyclic ring.

This reaction is a form of "click chemistry," a class of reactions known for their high efficiency, specificity, and mild reaction conditions. medchemexpress.com For instance, the strain-promoted azide-alkyne cycloaddition (SPAAC) is a well-known example of a 1,3-dipolar cycloaddition used extensively in bioconjugation. medchemexpress.com While less common than Michael additions for acryloyl groups, their potential for creating stable, cyclic linkages offers another avenue for peptide modification. The reaction of an acryloyl-functionalized peptide with an azide-containing molecule, for example, could provide an alternative and orthogonal strategy for bioconjugation, further expanding the chemical toolbox for modifying peptides and proteins. researchgate.netmedchemexpress.com

Table 2: Summary of Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| N-α-(9-Fluorenylmethyloxycarbonyl)-ε-acryloyl-L-lysine | Fmoc-L-Lys(Acryloyl)-OH |

| Azobisisobutyronitrile | AIBN |

| Benzoyl Peroxide | BPO |

| Hydroquinone | |

| 2,2,6,6-Tetramethylpiperidin-1-oxyl | TEMPO |

Bioorthogonal Chemical Strategies Leveraging Acryloyl Reactivity

Bioorthogonal chemistry involves chemical reactions that can proceed within a living system without interfering with native biochemical processes. wikipedia.orgexlibrisgroup.com These reactions must be highly selective, rapid, and biocompatible, utilizing functional groups that are abiotic. nih.govnih.gov The acryloyl group, present in Fmoc-L-Lys(Acryloyl)-OH, serves as a valuable reactive handle for such bioorthogonal transformations. Its electrophilic α,β-unsaturated carbonyl system is susceptible to nucleophilic attack, most notably through Michael-type addition reactions. acs.orgnih.gov This reactivity allows for the precise and covalent attachment of probes, drugs, or other biomolecules to peptides and proteins in complex biological environments. nih.govchemimpex.com

The implementation of bioorthogonal chemistry typically involves a two-step process: first, the incorporation of a chemical reporter, such as an acryloyl-containing amino acid, into a biomolecule, and second, the reaction of this reporter with a complementary probe. wikipedia.orgnih.gov The acryloyl moiety's ability to react selectively, particularly with soft nucleophiles like thiols, makes it a key component in developing bioorthogonal ligation strategies. nih.gov

The development of bioorthogonal chemistry has been significantly advanced by "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. exlibrisgroup.combiochempeg.com Among the most prominent click reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its catalyst-free counterpart, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govnih.gov The acryloyl group's reactivity, primarily through thiol-Michael addition, presents an alternative bioorthogonal strategy with its own distinct advantages and disadvantages when compared to CuAAC and SPAAC. nih.gov

CuAAC involves the [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) source, to form a stable 1,4-disubstituted triazole. biochempeg.comnih.gov While highly efficient and versatile, the requirement for a copper catalyst can be a significant drawback due to its cellular toxicity, although the development of specialized ligands has helped to mitigate this issue. nih.govbiochempeg.com SPAAC circumvents the need for a toxic metal catalyst by using strained cyclooctynes, which possess high intrinsic reactivity toward azides. biochempeg.comnih.govresearchgate.net This makes SPAAC more suitable for applications in living organisms. researchgate.net

The thiol-Michael addition reaction of the acryloyl group offers a metal-free alternative that is orthogonal to both azide-alkyne cycloadditions. It relies on the reaction between the electron-deficient alkene of the acryloyl moiety and a thiol, typically from a cysteine residue or a thiol-containing probe, under mild, physiological conditions. nih.gov

Below is a comparative analysis of these three bioorthogonal ligation strategies.

Interactive Table: Comparison of Bioorthogonal Ligation Strategies

| Feature | Thiol-Acryloyl Michael Addition | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Type | 1,4-Nucleophilic (Michael) Addition. nih.goviris-biotech.de | [3+2] Dipolar Cycloaddition. nih.gov | [3+2] Dipolar Cycloaddition. wikipedia.orgnih.gov |

| Catalyst Requirement | Catalyst-free. nih.gov | Copper(I) salt. biochempeg.comnih.gov | Catalyst-free. biochempeg.comresearchgate.net |

| Biocompatibility | High; no toxic metal catalyst required. Reaction partners (thiols) are endogenous, which can be a challenge for selectivity. nih.gov | Moderate; potential cytotoxicity from copper catalyst, though ligands can reduce toxicity. nih.govbiochempeg.com | High; no toxic metal catalyst. Azides and strained alkynes are generally non-native functional groups. wikipedia.orgnih.gov |

| Reaction Kinetics | Generally fast, dependent on pH and nucleophile strength. nih.gov | Very fast with catalysis. nih.gov | Fast, dependent on the nature of the strained alkyne. nih.gov |

| Reaction Partners | Acryloyl group and a thiol (e.g., cysteine). acs.orgnih.gov | Terminal alkyne and an azide. nih.gov | Strained alkyne (e.g., cyclooctyne) and an azide. nih.govresearchgate.net |

| Byproducts | None. nih.gov | None. nih.gov | None (except for some IEDDA reactions which release N2). nih.gov |

| Orthogonality | Orthogonal to azide-alkyne cycloadditions. wikipedia.org | Orthogonal to thiol-Michael addition. nih.gov | Orthogonal to thiol-Michael addition. nih.gov |

| Linkage Stability | Stable thioether bond. mdpi.com | Stable triazole ring. nih.gov | Stable triazole ring. researchgate.net |

Chemoselective ligation refers to the reaction of two functional groups with complete selectivity, even in the presence of a multitude of other potentially reactive functionalities, which is a hallmark of reactions used in complex biological systems. nih.govthieme.de The acryloyl group of Fmoc-L-Lys(Acryloyl)-OH is a key player in advancing these strategies due to its predictable and specific reactivity.

Recent advancements have focused on expanding the toolkit of chemoselective reactions to allow for the construction of increasingly complex biomolecular conjugates and materials. The Michael-type addition of nucleophiles to the acryloyl group is a cornerstone of these advancements. acs.org For instance, the reaction with thiol-containing molecules like cysteine or specifically designed thiol probes is highly efficient and proceeds under mild conditions, making it ideal for modifying peptides and proteins. acs.orgnih.gov This strategy has been used to functionalize biodegradable polymers post-polymerization, achieving nearly 100% functionalization with molecules like cysteine and cysteamine. acs.org

Another powerful chemoselective strategy involves the reaction of acryloyl groups with hydrazides. Poly(acryloyl hydrazide) has emerged as a versatile scaffold that can be functionalized with various aldehydes under aqueous conditions to form stable acyl hydrazones. nih.govresearchgate.netacs.org This approach allows for the creation of diverse functional polymers from a common backbone, facilitating high-throughput screening for applications such as therapeutic delivery. nih.govresearchgate.net

The development of orthogonal protecting groups and one-pot synthesis methodologies has further enhanced the utility of acryloyl-based ligations. mdpi.com By using Fmoc-L-Lys(Acryloyl)-OH in solid-phase peptide synthesis (SPPS), the acryloyl group can be introduced at a specific site. After synthesis, the acryloyl moiety is available for a specific ligation reaction, while other parts of the peptide remain protected or unreactive. This allows for sequential and site-specific modifications, enabling the synthesis of multifunctional molecules with precisely controlled architectures. mdpi.com For example, a peptide could be functionalized at its N-terminus using one type of chemistry and at the acryloyl-lysine side chain using an orthogonal reaction like Michael addition. nih.gov

These advancements underscore the importance of the acryloyl group as a reactive handle that is compatible with the stringent demands of chemoselectivity in complex biological and synthetic systems. rsc.org

Applications of Fmoc L Lys Acryloyl Oh in Advanced Peptide and Protein Engineering

Design and Synthesis of Functionally Enhanced Peptides

The incorporation of Fmoc-L-Lys(Acryloyl)-OH into peptide sequences is a key strategy for creating peptides with superior stability and novel functionalities. Its primary role is to serve as a latent reactive site that can be addressed after the main peptide backbone has been constructed.

The acryloyl group on the lysine (B10760008) side chain is an excellent Michael acceptor, readily reacting with nucleophiles such as the thiol group of a cysteine residue. By strategically placing Fmoc-L-Lys(Acryloyl)-OH and a cysteine residue at different positions within a peptide sequence during SPPS, a covalent bridge can be formed between them post-synthesis. This intramolecular cross-linking creates a cyclic peptide, a structure often associated with increased stability against enzymatic degradation and improved binding affinity to biological targets. The ability to introduce this reactive handle at a precise location allows for the creation of peptides with defined three-dimensional structures. This targeted cross-linking enhances the peptide's structural integrity and can lock it into a biologically active conformation.

The reactivity of the acryloyl group is not limited to simple cyclization. It enables the construction of more complex peptide architectures.

Cyclic Peptides: As mentioned, the reaction between an N-terminal cysteine and a C-terminal acryloyl-lysine (AcrK) is a powerful method for peptide cyclization. nih.gov This proximity-driven Michael addition is efficient and creates a stable thioether linkage, which is a common feature in potent bioactive cyclic peptides. nih.gov The use of other protected lysine derivatives, such as Fmoc-Lys(Mtt)-OH, in peptide synthesis further highlights the general strategy of using orthogonal side-chain protection to build complex cyclic structures. nih.gov

Branched Peptides: While direct branching from the acryloyl group is one possibility, the underlying principle involves using the lysine side chain as an anchor point. The acryloyl group can be used to conjugate entire peptide chains, polymers, or other molecules, leading to branched constructs. This is analogous to synthetic strategies that use derivatives like Fmoc-Lys(Fmoc)-OH to create symmetrical branches in a peptide structure. cem.com These branched architectures, often called peptide dendrimers or multiple antigenic peptides (MAPs), can present multiple copies of a peptide epitope, significantly enhancing immunogenicity or receptor binding avidity.

Bioconjugation Methodologies for Molecular Probes and Therapeutic Agents

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule, to create a new construct with combined properties. ru.nl Fmoc-L-Lys(Acryloyl)-OH is a key enabler of modern bioconjugation strategies due to the versatile reactivity of its acryloyl group. chemimpex.com

The ability to attach reporter molecules like fluorophores or sensors to a peptide or protein at a specific site is crucial for creating molecular probes for diagnostics and research. After a peptide containing acryloyl-lysine is synthesized, the acryloyl group can be selectively targeted for conjugation. For instance, a thiol-modified fluorescent dye can be covalently attached via Michael addition. This site-specific labeling ensures that the probe's function is not compromised by random modification and allows for precise distance measurements in techniques like Fluorescence Resonance Energy Transfer (FRET). peptide.com This method provides a reliable way to create imaging agents or sensing peptides that can report on specific biological events. chemimpex.com

The development of advanced biosensors and biocompatible materials often requires the stable immobilization of peptides onto a solid surface. chemimpex.com The acryloyl group of a peptide synthesized with Fmoc-L-Lys(Acryloyl)-OH can react with a functionalized surface (e.g., a thiol- or amine-coated glass slide or gold nanoparticle) to form a stable, covalent linkage. chemimpex.com This directed immobilization ensures that the peptide is oriented correctly to interact with its target analyte, which is critical for the sensitivity and reproducibility of a biosensor. This strategy is employed to create biointerfaces for applications ranging from diagnostics to tissue engineering.

Protein Modification and Functional Enhancement Studies

Beyond de novo peptide synthesis, the acryloyl group serves as a target for modifying existing proteins to enhance their therapeutic properties or to study their function. The amino groups on lysine residues are among the most common sites for protein modification due to their surface exposure and nucleophilicity. mdpi.com By introducing an acryloyl group onto a protein, researchers can create a unique reactive handle for subsequent modifications. This can be achieved by reacting a protein's lysine residues with an NHS-ester of acryloyl acid.

The resulting acryloyl-modified protein can then be conjugated with other molecules. A prominent example is the attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, which can increase a protein's serum half-life and reduce its immunogenicity. The acryloyl group provides a specific point of attachment for thiol-terminated PEG molecules. This site-specific modification is advantageous over random conjugation methods, which can lead to heterogeneous products with reduced biological activity. acs.org

Data Tables

Table 1: Key Chemical Reactions and Applications of the Acryloyl Group

| Reaction Type | Reactant | Product | Application |

| Michael Addition | Thiol (e.g., Cysteine) | Thioether Linkage | Peptide Cyclization, Bioconjugation, Surface Immobilization. nih.gov |

| Michael Addition | Amine | Amine Adduct | Bioconjugation, Protein Modification. mdpi.com |

| Radical Polymerization | Radical Initiator | Polyacrylate Chain | Hydrogel formation, Biomaterial synthesis. iris-biotech.de |

| 1,3-Dipolar Cycloaddition | Dipole (e.g., Azide) | Heterocyclic Ring | Synthesis of complex modified peptides. iris-biotech.debapeks.com |

Table 2: Properties of Fmoc-L-Lys(Acryloyl)-OH

| Property | Value |

| Chemical Formula | C₂₄H₂₆N₂O₅ |

| Molecular Weight | 422.5 g/mol |

| CAS Number | 894106-43-5 |

| Appearance | White Powder |

| Purity | ≥ 98% (HPLC) |

| Storage | 2 - 8 °C |

| (Data sourced from Chem-Impex and Iris Biotech GmbH) chemimpex.comiris-biotech.de |

Site-Selective Labeling of Proteins for Mechanistic Investigations

The unique reactivity of the acryloyl group in Fmoc-L-Lys(Acryloyl)-OH is leveraged for the site-selective labeling of proteins, a crucial technique for elucidating complex biological mechanisms. After the incorporation of Lys(Acryloyl) into a specific position within a peptide or protein sequence via SPPS, the acryloyl group can act as a Michael acceptor. It can form a stable, covalent bond with nucleophilic amino acid residues—such as cysteine, histidine, or lysine—on an interacting protein through a Michael addition reaction. nih.gov

This strategy of proximity-induced chemistry allows for highly specific labeling. For instance, a weak electrophile like an acrylamide (B121943) can be introduced at a specific site on a binding protein, such as an affibody. nih.gov When this modified protein binds to its target, the acrylamide group reacts with nearby nucleophilic residues on the target protein, effectively creating a covalent cross-link between the two molecules. nih.gov This covalent capture allows researchers to stabilize protein-protein interactions for structural studies, identify binding interfaces, and investigate the dynamics of complex formation.

Furthermore, the acryloyl group serves as a handle for attaching various probes, including fluorescent dyes. chemimpex.comchemimpex.com By conjugating a fluorescent molecule to the acryloyl-modified lysine, scientists can create labeled peptides or proteins. These probes are instrumental in tracking the localization, movement, and interactions of proteins within cellular systems using advanced imaging techniques, thereby providing critical insights into their biological functions and mechanisms. chemimpex.com

| Reaction Type | Description | Application in Mechanistic Studies |

| Michael Addition | The acryloyl group acts as a Michael acceptor, reacting with nucleophilic amino acid side chains (e.g., Cys, His, Lys) to form a stable covalent bond. nih.gov | Covalent capture of binding partners to identify interaction sites and stabilize protein complexes for structural analysis. nih.gov |

| Bioconjugation | The acryloyl group serves as a reactive handle for attaching reporter molecules, such as fluorophores or biotin. chemimpex.comchemimpex.com | Fluorescent labeling to visualize and track proteins within cells, enabling the study of their dynamic processes and interactions. chemimpex.comchemimpex.com |

Engineering Proteins with Tailored Properties for Biotechnological Applications

The incorporation of Fmoc-L-Lys(Acryloyl)-OH is a powerful method for engineering proteins and peptides with novel, tailored properties for a range of biotechnological applications. chemimpex.com The ability of the acryloyl group to undergo radical polymerization is particularly valuable in the field of biomaterials science. iris-biotech.de

By synthesizing peptides containing one or more Lys(Acryloyl) residues, researchers can induce cross-linking between peptide chains through the polymerization of the acryloyl groups. This process allows for the creation of structured biomaterials, most notably hydrogels. chemimpex.comchemimpex.com These peptide-based hydrogels can be designed with specific mechanical properties, such as stiffness and elasticity, and controlled degradation profiles. Such tailored hydrogels are highly sought after for applications in tissue engineering, where they can serve as scaffolds that mimic the extracellular matrix, and in drug delivery, where they can be used for the controlled release of therapeutic agents. chemimpex.comchemimpex.com

Beyond biomaterials, this modification strategy is used to enhance the functionality and stability of proteins. chemimpex.com For example, introducing reactive groups can facilitate the covalent attachment of proteins to solid surfaces for the development of biosensors or to other molecules, such as polyethylene glycol (PEG), to improve their pharmacokinetic properties. This versatility makes Fmoc-L-Lys(Acryloyl)-OH a key component in designing advanced peptide- and protein-based technologies.

Development of Advanced Materials and Biomaterials Utilizing Fmoc L Lys Acryloyl Oh

Hydrogel Formulation and Characterization

Hydrogels, three-dimensional networks of hydrophilic polymers capable of retaining large amounts of water, are at the forefront of biomaterial innovation. Their structural similarity to the native extracellular matrix (ECM) makes them ideal candidates for a variety of biomedical applications. mdpi.com The incorporation of Fmoc-L-Lys(Acryloyl)-OH into hydrogel formulations offers a powerful tool for creating materials with precisely controlled characteristics.

The formulation of hydrogels from Fmoc-L-Lys(Acryloyl)-OH and its derivatives is often triggered by changes in environmental conditions such as pH. nih.gov The process typically involves the dissolution of the Fmoc-amino acid derivative, followed by a stimulus-induced self-assembly and gelation. The resulting hydrogels can be characterized by their mechanical strength, morphology, and responsiveness to external cues.

Self-Assembly Mechanisms of Fmoc-L-Lys(Acryloyl)-OH-Derived Hydrogels

The self-assembly of Fmoc-L-Lys(Acryloyl)-OH into hydrogel networks is a complex process driven by a combination of non-covalent interactions. A critical driving force is the π-π stacking between the aromatic fluorenyl groups of the Fmoc moiety. nih.govnih.gov These interactions promote the formation of ordered, fibrous structures that entangle to form the hydrogel network.

Engineering Tunable Mechanical and Chemical Properties of Polymer Networks

A significant advantage of using Fmoc-L-Lys(Acryloyl)-OH is the ability to engineer hydrogels with tunable properties. The mechanical strength and chemical responsiveness of the resulting polymer networks can be precisely controlled through several strategies.

The mechanical properties of hydrogels, such as their stiffness, can be modulated by altering the concentration of the Fmoc-amino acid derivative. nih.gov Higher concentrations generally lead to denser fibrillar networks and, consequently, stiffer hydrogels. The pH of the surrounding environment is another critical factor; changes in pH can alter the ionization state of the carboxylic acid and amine groups, thereby influencing the self-assembly process and the mechanical integrity of the gel. rsc.orgrsc.org

The presence of the acryloyl group on the lysine (B10760008) side chain offers an additional and powerful method for tuning the hydrogel's properties. This reactive group can participate in polymerization reactions, allowing for the formation of covalent cross-links within the hydrogel network. This covalent cross-linking, in addition to the non-covalent self-assembly, can significantly enhance the mechanical stability and durability of the hydrogel. Furthermore, the acryloyl group enables the covalent attachment of other molecules, such as bioactive peptides or drugs, allowing for the creation of functionalized biomaterials with specific biological activities. iris-biotech.dechemimpex.com

Below is a table summarizing the key interactions and factors influencing the properties of Fmoc-amino acid-derived hydrogels, which are principles applicable to Fmoc-L-Lys(Acryloyl)-OH systems.

| Factor | Influence on Hydrogel Properties | Relevant Interactions |

| Concentration | Higher concentration generally increases stiffness and stability. | Increased frequency of intermolecular interactions. |

| pH | Affects the ionization state, influencing self-assembly and gel stability. | Electrostatic interactions, hydrogen bonding. rsc.orgrsc.org |

| Solvent Polarity | Can trigger or inhibit the self-assembly process. nih.gov | Hydrophobic interactions. |

| Acryloyl Group | Enables covalent cross-linking for enhanced mechanical strength and functionalization. iris-biotech.de | Polymerization, Michael addition. |

Polymeric Nanostructures and Stimuli-Responsive Materials

The self-assembly properties of Fmoc-L-Lys(Acryloyl)-OH are not limited to the formation of bulk hydrogels. This versatile molecule can also be used to create a variety of polymeric nanostructures, including nanofibers, nanotubes, and micelles. mdpi.com These nanostructures can serve as building blocks for the development of sophisticated, stimuli-responsive materials.

Fabrication of Functional Polymer Networks for Controlled Release Applications

The hydrogel networks formed from Fmoc-L-Lys(Acryloyl)-OH can be designed to encapsulate and release therapeutic agents in a controlled manner. The porous nature of the hydrogel matrix allows for the physical entrapment of drug molecules. The release of these molecules can be governed by diffusion through the polymer network.

The presence of the acryloyl group provides an avenue for the covalent conjugation of drugs to the hydrogel matrix. This allows for a more sustained and controlled release profile, as the drug is only released upon the cleavage of the covalent bond, which can be designed to be sensitive to specific physiological conditions, such as the presence of certain enzymes.

Design of Smart Materials with Environmental Responsiveness

"Smart" materials, which can respond to changes in their environment, hold great promise for a range of biomedical applications. Hydrogels derived from Fmoc-L-Lys(Acryloyl)-OH can be engineered to be responsive to various stimuli, including pH, temperature, and the presence of specific biomolecules. nih.govmdpi.com

The pH-responsiveness is an inherent property of these hydrogels due to the presence of ionizable carboxylic acid and amine groups. rsc.org This property can be exploited for targeted drug delivery, where the hydrogel releases its payload in response to the specific pH of a target tissue, such as a tumor microenvironment. The acryloyl group can be used to introduce other stimuli-responsive moieties into the hydrogel network, further expanding the range of potential triggers for material response. For instance, the incorporation of temperature-sensitive polymers could lead to hydrogels that undergo a sol-gel transition at a specific temperature.

The table below provides examples of stimuli-responsive behavior in Fmoc-amino acid-based hydrogels, a principle that can be applied to systems containing Fmoc-L-Lys(Acryloyl)-OH.

| Stimulus | Mechanism of Response | Potential Application |

| pH | Changes in ionization state affecting self-assembly and swelling. rsc.org | Targeted drug delivery to acidic tumor environments. |

| Temperature | Can induce sol-gel transitions in modified hydrogels. mdpi.com | Injectable drug delivery systems. |

| Enzymes | Enzymatic cleavage of specific peptide sequences incorporated into the hydrogel. mdpi.com | On-demand release of therapeutic agents. |

| Light | Photocleavable linkers can be incorporated for light-triggered release. nih.gov | Spatiotemporally controlled drug delivery. |

Application in Tissue Engineering Scaffolds and Regenerative Medicine Research

The unique properties of Fmoc-L-Lys(Acryloyl)-OH-derived hydrogels make them highly attractive for applications in tissue engineering and regenerative medicine. mdpi.comacs.org The goal of tissue engineering is to create functional tissues to repair or replace damaged or diseased tissues, and the scaffold plays a critical role in this process by providing a supportive environment for cell growth and tissue formation.

Hydrogels derived from this compound can mimic the natural extracellular matrix, providing a hydrated, three-dimensional environment that supports cell adhesion, proliferation, and differentiation. mdpi.comsemanticscholar.org The ability to tune the mechanical properties of the hydrogel is particularly important in this context, as cell fate can be influenced by the stiffness of the surrounding matrix. manchester.ac.uk

The acryloyl group allows for the covalent attachment of bioactive signals, such as cell adhesion peptides (e.g., RGD) or growth factors, directly to the hydrogel scaffold. iris-biotech.de This functionalization can create a more instructive environment for cells, guiding their behavior and promoting the formation of the desired tissue. For example, the incorporation of osteoinductive signals could promote the differentiation of stem cells into bone-forming cells, facilitating bone regeneration. researchgate.net

The injectable nature of some Fmoc-L-Lys(Acryloyl)-OH-derived hydrogels offers a minimally invasive approach for delivering the scaffold and cells to the site of injury. The hydrogel can be injected as a liquid and then undergo gelation in situ, conforming to the shape of the defect.

Comparative Academic Investigations of Fmoc L Lys Acryloyl Oh with Other Modified Lysine Derivatives

Contrasting Reactivity and Utility with Fmoc-L-Lys(Ac)-OH in Proteomics and Protein Acetylation Studies

The acryloyl group of Fmoc-L-Lys(Acryloyl)-OH and the acetyl group of N-α-Fmoc-N-ε-acetyl-L-lysine (Fmoc-L-Lys(Ac)-OH) present fundamentally different reactivities, which in turn dictates their utility in proteomics and the study of protein acetylation.

The acetyl group in Fmoc-L-Lys(Ac)-OH is a stable amide linkage, mimicking the post-translational modification of lysine (B10760008) acetylation. sigmaaldrich.com This makes it an invaluable tool for synthesizing acetylated peptides, which can serve as standards or probes in studies of protein acetylation, a key regulatory mechanism in cellular processes. The inert nature of the acetyl group ensures that it does not undergo further reactions under typical peptide synthesis and biological conditions.

Conversely, the acryloyl group in Fmoc-L-Lys(Acryloyl)-OH is a reactive Michael acceptor. iris-biotech.debapeks.com This inherent reactivity allows for covalent modification of proteins and peptides through 1,4-nucleophilic addition reactions, particularly with thiol groups of cysteine residues. bapeks.com This feature is exploited for creating peptide-based biomaterials and for selectively labeling proteins. The acryloyl group can also participate in 1,3-dipolar cycloadditions and radical polymerizations. iris-biotech.debapeks.com

| Feature | Fmoc-L-Lys(Acryloyl)-OH | Fmoc-L-Lys(Ac)-OH |

| Side-Chain Reactivity | Michael acceptor, participates in 1,4-nucleophilic addition, 1,3-dipolar cycloaddition, and radical polymerization. | Stable acetyl group, generally unreactive under biological conditions. |

| Primary Application | Introduction of a reactive handle for bioconjugation, crosslinking, and polymerization. | Mimicking lysine acetylation for proteomics and protein function studies. |

| Chemical Transformation | Can be modified post-synthetically. | Stable modification. |

This differential reactivity is central to their distinct applications. While Fmoc-L-Lys(Ac)-OH is used to create static mimics of acetylated proteins, Fmoc-L-Lys(Acryloyl)-OH is a dynamic tool for creating novel molecular architectures and for probing biological systems through covalent interactions.

Orthogonal Deprotection and Differential Reactivity: Fmoc-L-Lys(Mtt)-OH and Fmoc-L-Lys(Mmt)-OH

For the synthesis of complex peptides, such as branched or cyclic structures, the ability to selectively deprotect specific side chains is crucial. This is where orthogonal protecting groups like the 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) come into play. Both Fmoc-L-Lys(Mtt)-OH and Fmoc-L-Lys(Mmt)-OH are designed for such purposes, but they exhibit a key difference in their acid lability. advancedchemtech.comiris-biotech.de

The Mtt group is highly sensitive to acid and can be selectively removed using mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or a mixture of DCM, hexafluoroisopropanol (HFIP), and trifluoroethanol (TFE). chempep.comsigmaaldrich.com This allows for the deprotection of the lysine side chain while other acid-labile protecting groups on the peptide remain intact. This makes it a valuable tool for synthesizing branched peptides and for modifying lysine side chains on-resin. advancedchemtech.comchempep.comsigmaaldrich.com

The Mmt group is even more acid-labile than the Mtt group. sigmaaldrich.com It can be cleaved under very mild conditions, including a mixture of acetic acid, TFE, and DCM, or with HOBt in DCM/TFE. sigmaaldrich.com This heightened sensitivity makes Fmoc-L-Lys(Mmt)-OH particularly useful in cases where the removal of the Mtt group proves to be sluggish or incomplete. sigmaaldrich.com

| Derivative | Protecting Group | Cleavage Conditions | Key Advantage |

| Fmoc-L-Lys(Mtt)-OH | 4-methyltrityl (Mtt) | 1% TFA in DCM; DCM/HFIP/TFE/TES chempep.comsigmaaldrich.com | Highly acid-labile, for branched and side-chain modified peptides. advancedchemtech.comchempep.com |

| Fmoc-L-Lys(Mmt)-OH | 4-methoxytrityl (Mmt) | Acetic acid/TFE/DCM; HOBt in DCM/TFE sigmaaldrich.com | Extremely acid-sensitive, for cases where Mtt removal is difficult. sigmaaldrich.com |

The choice between Mtt and Mmt protection depends on the specific requirements of the peptide synthesis, particularly the acid sensitivity of other protecting groups present in the peptide sequence.

Distinguishing Acryloyl Reactivity from Azide- and Alkyne-Functionalized Lysine for Bioorthogonal Ligations (e.g., Fmoc-Lys(N3)-OH)

Bioorthogonal ligations are chemical reactions that can occur in living systems without interfering with native biochemical processes. The acryloyl group of Fmoc-L-Lys(Acryloyl)-OH, and the azide (B81097) and alkyne groups of derivatives like Fmoc-Lys(N3)-OH, offer distinct strategies for such ligations.

The reactivity of the acryloyl group is based on Michael addition, a reaction where a nucleophile, typically a thiol from a cysteine residue, attacks the β-carbon of the α,β-unsaturated carbonyl. nih.gov While highly useful, this reaction is not strictly bioorthogonal as thiols are abundant in the cellular environment.

In contrast, the azide group of Fmoc-Lys(N3)-OH participates in truly bioorthogonal reactions. Azides are exceptionally stable and non-reactive towards most biological functional groups. mdpi.com They can be selectively ligated with alkynes through two main types of "click chemistry": the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmdpi.comnih.gov

CuAAC is a highly efficient reaction but requires a copper catalyst, which can be toxic to cells. mdpi.comnih.gov

SPAAC circumvents the need for a toxic metal catalyst by using strained cyclooctynes, making it more suitable for in vivo applications. nih.govucsd.edu

| Ligation Chemistry | Functional Group | Reaction Type | Bioorthogonality | Key Features |

| Michael Addition | Acryloyl | 1,4-Nucleophilic Addition | Limited (reacts with endogenous thiols) | Good for targeted labeling of cysteine-rich proteins or in controlled environments. |

| CuAAC | Azide/Alkyne | [3+2] Cycloaddition | High | Fast kinetics, but requires a potentially toxic copper catalyst. nih.gov |

| SPAAC | Azide/Strained Alkyne | [3+2] Cycloaddition | High | Copper-free, ideal for live-cell and in-vivo applications. nih.govucsd.edu |

The choice between these functional groups depends on the desired application, with the azide-alkyne pair offering superior bioorthogonality for complex biological settings.

Impact of Diverse Side-Chain Modifications on Peptide Self-Assembly and Material Properties (e.g., Hydrogelators like Fmoc-Lys(Fmoc)-Asp)

The self-assembly of short peptides into ordered nanostructures, such as hydrogels, is highly dependent on the chemical nature of their side chains. frontiersin.orgnih.gov Modifications to the lysine side chain can profoundly influence the intermolecular interactions that drive self-assembly, leading to materials with diverse properties.

For instance, the introduction of an acryloyl group in Fmoc-L-Lys(Acryloyl)-OH can enable post-assembly crosslinking, enhancing the mechanical stability of the resulting hydrogel. The ability to polymerize the acryloyl groups allows for the creation of robust and stimuli-responsive materials.

A notable example of how side-chain modifications drive hydrogelation is the dipeptide Fmoc-Lys(Fmoc)-Asp. researchgate.net This "hypergelator" is capable of forming a self-assembled hydrogel at an exceptionally low concentration. researchgate.net The two bulky, hydrophobic Fmoc groups, one on the N-terminus and one on the lysine side chain, provide strong π-π stacking interactions, which are a primary driving force for self-assembly. researchgate.netnih.gov The C-terminal aspartic acid residue provides a necessary hydrophilic counterpoint, balancing the hydrophobicity and enabling solubility in aqueous environments. researchgate.net This delicate balance between hydrophobic and hydrophilic interactions is critical for the formation of the nanofibrillar network that constitutes the hydrogel. researchgate.netresearchgate.net

The properties of peptide-based hydrogels can be finely tuned by altering the amino acid sequence and side-chain modifications. frontiersin.orgnih.gov For example, the incorporation of different functional groups can alter the hydrogel's response to pH, temperature, or ionic strength. nih.gov The morphology of the self-assembled nanostructures and the viscoelastic properties of the resulting hydrogels are also highly sensitive to subtle changes in the chemical structure of the peptide building blocks. rsc.org

| Peptide | Key Structural Feature(s) | Impact on Self-Assembly | Resulting Material Property |

| Fmoc-L-Lys(Acryloyl)-OH based peptides | Reactive acryloyl group | Can be used for post-assembly crosslinking. | Mechanically tunable and potentially stimuli-responsive hydrogels. |

| Fmoc-Lys(Fmoc)-Asp | Two bulky Fmoc groups, one hydrophilic Asp residue. researchgate.net | Strong π-π stacking and hydrophobic interactions balanced by hydrophilicity. researchgate.net | "Hypergelator" forming a stable hydrogel at very low concentrations. researchgate.net |

Future Directions and Emerging Research Avenues for Fmoc L Lys Acryloyl Oh

Novel Synthetic Methodologies Incorporating Green Chemistry Principles for Sustainable Production

The conventional synthesis of Fmoc-L-Lys(Acryloyl)-OH often involves the use of hazardous solvents and reagents, prompting a shift towards more environmentally benign methodologies. acs.orgub.edu Future research is increasingly focused on the adoption of green chemistry principles to minimize the environmental impact of its production.

A significant area of development is the replacement of traditional, hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives. acs.orgub.edu Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL) are being explored for solid-phase peptide synthesis (SPPS), demonstrating comparable efficacy in many cases. acs.orgub.edunih.gov The solubility and reactivity of Fmoc-L-Lys(Acryloyl)-OH and related reagents in these green solvents are critical areas of ongoing study to ensure high yields and purity. acs.org The use of solvent mixtures is also a promising strategy to fine-tune the chemical and physical properties required for efficient synthesis. unibo.it

Enzymatic synthesis presents another compelling green alternative. Chemoenzymatic methods, utilizing enzymes like papain, offer mild reaction conditions and high stereoselectivity for peptide bond formation and the synthesis of peptide-based polymers. researchgate.netresearchgate.net The future may see the development of specific enzymatic routes for the acylation of the lysine (B10760008) side chain, potentially reducing the reliance on traditional chemical activators.

Furthermore, the principles of atom economy are being addressed through the development of more efficient coupling reagents that generate less waste. acs.org The exploration of flow chemistry for the synthesis of Fmoc-L-Lys(Acryloyl)-OH and its subsequent incorporation into peptides also holds promise for improving efficiency, safety, and scalability while reducing solvent consumption.

Integration with Automated Synthesis and High-Throughput Screening Platforms

The demand for novel peptides and polymers for drug discovery and materials science necessitates high-throughput synthesis and screening methods. nih.govspringernature.comeurogentec.comresearchgate.netacs.org Fmoc-L-Lys(Acryloyl)-OH is well-suited for integration into automated SPPS platforms, which offer reproducibility and the ability to generate large libraries of compounds with minimal manual intervention. nih.gov

Future research will likely focus on optimizing the incorporation of Fmoc-L-Lys(Acryloyl)-OH into automated synthesis protocols. This includes ensuring efficient coupling and deprotection steps, as well as compatibility with various resins and linkers used in high-throughput synthesis. merckmillipore.com The reactive acryloyl group allows for on-bead modification and polymerization, enabling the creation of diverse peptide-polymer conjugate libraries.

The integration with high-throughput screening platforms is another critical future direction. nih.goveurogentec.com One-bead-one-compound (OBOC) libraries containing peptides with Fmoc-L-Lys(Acryloyl)-OH can be screened for binding affinity against biological targets. researchgate.netnih.gov The acryloyl group can also be utilized for the development of novel screening assays, for instance, by immobilizing peptides onto surfaces or by creating hydrogels in microplate formats for cell-based assays.

Advanced Spectroscopic and Microscopic Characterization Techniques for Conjugates and Materials

A deeper understanding of the structure-property relationships of materials derived from Fmoc-L-Lys(Acryloyl)-OH requires the application of advanced characterization techniques. While standard methods like NMR and mass spectrometry are essential for confirming the synthesis and purity of the initial compound and its peptide conjugates, more sophisticated techniques are needed to probe the complex architectures of the resulting polymers and hydrogels. researchgate.netnih.gov

Future research will increasingly rely on advanced NMR techniques, such as solid-state NMR (ssNMR), to elucidate the secondary structure and dynamics of peptides and polymers incorporating Fmoc-L-Lys(Acryloyl)-OH in their non-soluble, aggregated, or solid state. creative-biostructure.comipb.pt These techniques can provide insights into the molecular packing and interactions that govern the macroscopic properties of these materials.

Interdisciplinary Research at the Interface of Synthetic Chemistry, Bio-Nanotechnology, and Supramolecular Chemistry

The true potential of Fmoc-L-Lys(Acryloyl)-OH lies at the intersection of multiple scientific disciplines. Its ability to be incorporated into peptides via well-established synthetic chemistry, coupled with its capacity for polymerization and self-assembly, makes it a prime candidate for pioneering research in bio-nanotechnology and supramolecular chemistry. nih.govresearchgate.netrsc.org

In the realm of bio-nanotechnology, future research will explore the use of Fmoc-L-Lys(Acryloyl)-OH to create sophisticated drug delivery systems, biosensors, and scaffolds for tissue engineering. The acryloyl group can be used to polymerize peptides into nanoparticles or to crosslink hydrogels with tunable mechanical properties and degradation profiles. The incorporation of bioactive peptide sequences can then provide specific functionalities, such as targeting cancer cells or promoting cell adhesion and proliferation.

Q & A

Q. What are the key considerations for synthesizing Fmoc-L-Lys(Acryloyl)-OH in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Fmoc-L-Lys(Acryloyl)-OH is typically used to introduce acryloyl-modified lysine residues into peptides. During SPPS:

- Protection Strategy : The Fmoc group protects the α-amino group, while the acryloyl moiety modifies the ε-amino side chain. Ensure orthogonal protection (e.g., using acid-labile groups like Boc for lysine) to avoid premature deprotection .

- Coupling Conditions : Optimize activation reagents (e.g., HBTU/HOBt) and reaction time (1–2 hours) to ensure efficient incorporation. Monitor coupling efficiency via Kaiser or chloranil tests .

- Stability : Acryloyl groups are sensitive to nucleophiles (e.g., thiols). Avoid using reducing agents (e.g., TCEP) during synthesis to prevent unintended thiol-ene reactions .

Q. How can researchers purify Fmoc-L-Lys(Acryloyl)-OH-containing peptides post-synthesis?

- Methodological Answer :

- Reverse-Phase HPLC : Use a C18 column with gradients of water/acetonitrile (0.1% TFA) to separate impurities. Acryloyl-modified peptides often exhibit increased hydrophobicity, requiring higher acetonitrile concentrations .

- Lyophilization : After purification, lyophilize peptides to remove TFA and stabilize the acryloyl group. Store at −20°C under argon to prevent oxidation or polymerization .

Q. What are the primary applications of acryloyl-modified lysine in peptide research?

- Methodological Answer :

- Bioconjugation : The acryloyl group enables Michael addition with thiols (e.g., cysteine residues) for site-specific labeling or crosslinking. Optimize pH (7.0–8.5) and molar ratios (1:1.2 peptide:ligand) for efficient conjugation .

- Hydrogel Formation : Acryloyl-modified peptides can undergo photoinitiated polymerization (e.g., using UV light with Irgacure 2959) to create tunable 3D matrices for cell culture .

Advanced Research Questions

Q. How can researchers mitigate side reactions during Fmoc deprotection of acryloyl-modified lysine?

- Methodological Answer :

- Deprotection Conditions : Use 20% piperidine in DMF for 10–20 minutes. Prolonged exposure may hydrolyze the acryloyl group. Verify completeness via UV monitoring (301 nm for Fmoc removal) .

- Side Reaction Mitigation : If Michael adducts form (e.g., with piperidine), switch to milder bases like DBU (2% in DMF) or employ scavengers (e.g., 1,2-ethanedithiol) to quench reactive intermediates .

Q. What strategies optimize acryloyl-thiol conjugation efficiency in complex biological systems?

- Methodological Answer :

- Kinetic Control : Perform reactions at 4°C to slow competing hydrolysis. Use excess thiol (5–10 eq) and track progress via LC-MS or Ellman’s assay .

- Orthogonal Protection : Introduce temporary protecting groups (e.g., photolabile NVOC) on non-target thiols to prevent off-target conjugation .

Q. How do structural modifications of the acryloyl group impact peptide stability and bioactivity?

- Methodological Answer :

- Electron-Deficient Variants : Replace acryloyl with maleimide for faster thiol reactivity, but note increased hydrolysis susceptibility at physiological pH .

- Steric Effects : Substituents on the acryloyl group (e.g., methyl or fluorine) can alter reaction kinetics. Use DFT calculations to predict electronic effects and validate with SPR binding assays .

Q. What analytical techniques validate the integrity of acryloyl-modified peptides?

- Methodological Answer :

- Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight. Fragmentation patterns (MS/MS) identify unintended modifications (e.g., oxidation at acryloyl double bonds) .

- NMR Spectroscopy : 1H NMR (DMSO-d6) detects acryloyl proton shifts (δ 5.8–6.5 ppm) and quantifies purity. 2D NOESY can confirm structural homogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。